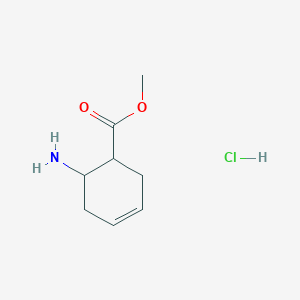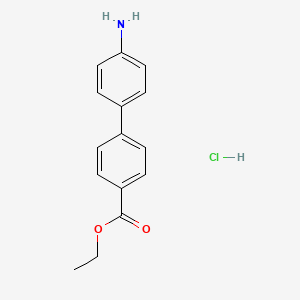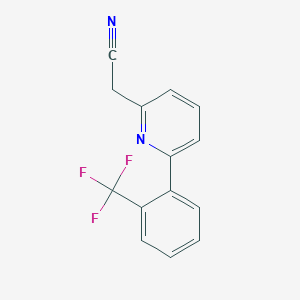
2-(6-(2-(Trifluorometil)fenil)piridin-2-il)acetonitrilo
Descripción general
Descripción
2-(6-(2-(Trifluoromethyl)phenyl)pyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C14H9F3N2 . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Molecular Structure Analysis
The molecular structure of 2-(6-(2-(Trifluoromethyl)phenyl)pyridin-2-yl)acetonitrile comprises a pyridine ring attached to a phenyl ring via a trifluoromethyl group . The InChI representation of the molecule isInChI=1S/C14H8F4N2/c15-10-6-4-9 (5-7-10)11 (8-19)12-2-1-3-13 (20-12)14 (16,17)18/h1-7,11H . Physical and Chemical Properties Analysis
The compound has a molecular weight of 280.22 g/mol . It has a topological polar surface area of 36.7 Ų and a complexity of 365 . The compound has no hydrogen bond donors, six hydrogen bond acceptors, and two rotatable bonds . The exact mass and monoisotopic mass of the compound are both 280.06236091 g/mol .Aplicaciones Científicas De Investigación
Aplicaciones Farmacéuticas
El grupo trifluorometil, presente en este compuesto, es una característica común en muchos fármacos aprobados por la FDA . Este grupo puede mejorar las actividades farmacológicas de los compuestos, haciéndolos más efectivos como agentes terapéuticos .
Actividad Anti-Fibrosis
Se ha encontrado que los compuestos con una porción de pirimidina, como "2-(6-(2-(Trifluorometil)fenil)piridin-2-il)acetonitrilo", exhiben actividades antifibróticas . Pueden inhibir la expresión de colágeno y reducir el contenido de hidroxiprolina en el medio de cultivo celular in vitro .
Síntesis de Aminopiridinas
Este compuesto se puede usar como reactivo para la preparación de aminopiridinas a través de reacciones de aminación . Las aminopiridinas son intermediarios importantes en la síntesis de diversos productos farmacéuticos y agroquímicos.
Ligando para Reacciones Catalíticas
“this compound” puede actuar como un ligando catalítico para ciertas reacciones químicas . Por ejemplo, se puede usar en la preparación regioselectiva de tetrametilbifenilos a través del acoplamiento oxidativo aeróbico de xileno catalizado por paladio .
Materia Prima en Síntesis Orgánica
Este compuesto es una materia prima e intermedio importante utilizado en la síntesis orgánica . Se puede utilizar en la síntesis de diversas moléculas orgánicas complejas.
Uso en Agroquímicos
El compuesto también se puede utilizar en el campo de los agroquímicos . El grupo trifluorometil puede mejorar la actividad biológica de los agroquímicos, haciéndolos más efectivos en la protección de los cultivos contra plagas y enfermedades.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-(6-(2-(Trifluoromethyl)phenyl)pyridin-2-yl)acetonitrile plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis Additionally, the compound’s trifluoromethyl group enhances its binding affinity to certain proteins, making it a valuable tool in drug discovery and development .
Cellular Effects
The effects of 2-(6-(2-(Trifluoromethyl)phenyl)pyridin-2-yl)acetonitrile on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can suppress the production of collagen in vitro, indicating its potential to modulate extracellular matrix composition . Furthermore, its impact on gene expression suggests that it may alter the transcriptional landscape of cells, leading to changes in cellular function and behavior .
Molecular Mechanism
At the molecular level, 2-(6-(2-(Trifluoromethyl)phenyl)pyridin-2-yl)acetonitrile exerts its effects through specific binding interactions with biomolecules. It binds to the active site of collagen prolyl-4-hydroxylase, inhibiting its activity and thus reducing collagen synthesis . This inhibition is likely due to the compound’s trifluoromethyl group, which enhances its binding affinity and specificity. Additionally, the compound may influence other enzymes and proteins involved in cellular metabolism and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(6-(2-(Trifluoromethyl)phenyl)pyridin-2-yl)acetonitrile change over time. The compound is relatively stable under standard laboratory conditions, but its degradation products can also have biological activity . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of collagen synthesis and alterations in gene expression . These findings highlight the importance of considering both the immediate and long-term effects of the compound in experimental settings.
Dosage Effects in Animal Models
The effects of 2-(6-(2-(Trifluoromethyl)phenyl)pyridin-2-yl)acetonitrile vary with different dosages in animal models. At low doses, the compound effectively inhibits collagen synthesis without causing significant toxicity . At higher doses, it can induce adverse effects, including toxicity and alterations in normal cellular function . These dosage-dependent effects underscore the need for careful optimization of dosing regimens in preclinical studies.
Metabolic Pathways
2-(6-(2-(Trifluoromethyl)phenyl)pyridin-2-yl)acetonitrile is involved in several metabolic pathways. It interacts with enzymes such as collagen prolyl-4-hydroxylase, influencing the synthesis and degradation of collagen . Additionally, the compound’s trifluoromethyl group may affect its metabolism and clearance from the body, potentially leading to the formation of active metabolites . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, 2-(6-(2-(Trifluoromethyl)phenyl)pyridin-2-yl)acetonitrile is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the extracellular matrix, where it can exert its biological effects . The compound’s distribution is also influenced by its physicochemical properties, including its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of 2-(6-(2-(Trifluoromethyl)phenyl)pyridin-2-yl)acetonitrile is critical for its activity and function. The compound is primarily localized to the extracellular matrix, where it inhibits collagen synthesis . It may also be found in other cellular compartments, such as the cytoplasm and nucleus, where it can influence gene expression and cellular metabolism . Targeting signals and post-translational modifications may direct the compound to specific subcellular locations, enhancing its efficacy and specificity .
Propiedades
IUPAC Name |
2-[6-[2-(trifluoromethyl)phenyl]pyridin-2-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)12-6-2-1-5-11(12)13-7-3-4-10(19-13)8-9-18/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJYPWVLIMBDQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=N2)CC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Chloro-2-[(4-chlorobenzyl)oxy]-4-fluoro-5-nitrobenzene](/img/structure/B1459658.png)
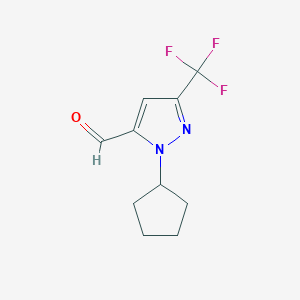
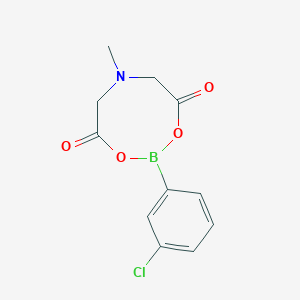
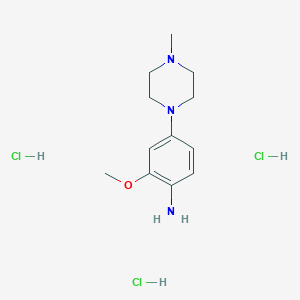

![methyl 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1459668.png)
![Methyl 4-fluoro-3-[4-(piperidinocarbonyl)phenyl]benzoate](/img/structure/B1459669.png)

